molecular formula C26H18ClN3O4S B15582960 Ptp1B-IN-16

Ptp1B-IN-16

カタログ番号: B15582960
分子量: 504.0 g/mol
InChIキー: FWMPLMANRSBOML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ptp1B-IN-16 is a useful research compound. Its molecular formula is C26H18ClN3O4S and its molecular weight is 504.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H18ClN3O4S

分子量

504.0 g/mol

IUPAC名

4-[[2-[(6-chloro-5-naphthalen-2-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C26H18ClN3O4S/c27-20-12-21-22(13-23(20)34-19-10-7-15-3-1-2-4-17(15)11-19)30-26(29-21)35-14-24(31)28-18-8-5-16(6-9-18)25(32)33/h1-13H,14H2,(H,28,31)(H,29,30)(H,32,33)

InChIキー

FWMPLMANRSBOML-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

PTP1B-IN-16: A Technical Guide for Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin (B600854) and leptin signaling pathways. Its overexpression and increased activity are strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of these metabolic disorders. This technical guide focuses on PTP1B-IN-16, a selective benzimidazole (B57391) derivative identified as a potent inhibitor of PTP1B, and its potential application in type 2 diabetes research.

This compound, also referred to as Compound 46, is a small molecule inhibitor that demonstrates a significant inhibitory constant (Ki) against PTP1B.[1][2][3] Its benzimidazole scaffold is a common feature in many compounds developed for PTP1B inhibition. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Core Data Summary

Quantitative Analysis of this compound

The following table summarizes the key quantitative parameters reported for this compound.

ParameterValueCompound NameSource
Inhibitory Constant (Ki)12.6 μMThis compound (Compound 46)[1][2][3]

Mechanism of Action

PTP1B exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. This compound, as a PTP1B inhibitor, is believed to bind to the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to a sustained phosphorylation of the insulin receptor and its downstream effectors, ultimately enhancing insulin sensitivity and promoting glucose homeostasis.

The insulin signaling pathway, which PTP1B negatively regulates, is a complex cascade of protein-protein interactions and phosphorylation events. The diagram below illustrates the central role of PTP1B in this pathway and the expected point of intervention for an inhibitor like this compound.

PTP1B in Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates PTP1B_IN_16 This compound PTP1B_IN_16->PTP1B Inhibits

PTP1B's role in the insulin signaling pathway and inhibition by this compound.

Experimental Protocols

The following section details the methodologies for key experiments relevant to the study of this compound.

PTP1B Inhibition Assay

This protocol is adapted from a study on benzimidazole derivatives as PTP1B inhibitors and can be used to determine the inhibitory activity of this compound.[4][5]

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 2 µL of various concentrations of this compound to the wells. For the control, add 2 µL of DMSO.

  • Add 25 µL of human recombinant PTP1B enzyme solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 25 µL of the pNPP substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100

  • The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Km of the substrate are known.

The following diagram outlines the workflow for the PTP1B inhibition assay.

PTP1B Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare this compound dilutions Start->Prep_Inhibitor Add_Buffer Add assay buffer to wells Start->Add_Buffer Add_Inhibitor Add this compound or DMSO Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Inhibitor Add_Enzyme Add PTP1B enzyme Add_Inhibitor->Add_Enzyme Incubate1 Incubate (10 min, RT) Add_Enzyme->Incubate1 Add_Substrate Add pNPP substrate Incubate1->Add_Substrate Incubate2 Incubate (30 min, 37°C) Add_Substrate->Incubate2 Stop_Reaction Add NaOH Incubate2->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate Calculate % inhibition and IC50 Read_Absorbance->Calculate End End Calculate->End

Workflow for determining the inhibitory activity of this compound.

Conclusion

This compound is a promising benzimidazole-based inhibitor of PTP1B with a reported Ki of 12.6 μM.[1][2][3] Its ability to inhibit PTP1B makes it a valuable tool for researchers investigating the role of this enzyme in type 2 diabetes and for the development of novel anti-diabetic therapeutics. The provided experimental protocol offers a robust method for evaluating the inhibitory potency of this compound and similar compounds. Further studies are warranted to fully elucidate its mechanism of action, selectivity profile, and in vivo efficacy.

References

Structure-Activity Relationship of PTP1B Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific inhibitor "Ptp1B-IN-16" was not found in publicly available scientific literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which can serve as a foundational resource for researchers, scientists, and drug development professionals.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2][3][4] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3][4][5] This guide delves into the structural requirements for PTP1B inhibition, presents quantitative data for notable inhibitors, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Quantitative Data on PTP1B Inhibitors

The inhibitory potency of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of PTP1B inhibitors, illustrating the diversity of chemical scaffolds that can achieve potent inhibition.

Compound ClassExample CompoundPTP1B IC50 (µM)Inhibition TypeReference
FlavonoidLuteolin3.8Not Specified[6]
FlavonoidQuercetin4.2Not Specified[6]
FlavonoidMorin7.6Not Specified[6]
Neolignanmeso-dihydroguaiaretic acid19.6 ± 0.3Non-competitive[4]
NeolignanOtobaphenol48.9 ± 0.5Non-competitive[4]
BenzimidazoleCompound 4612.6 (Ki)Mixed[7]
BenzoylsulfonamideCompound 18K0.25Not Specified[8]
Vanadium ComplexCompound 40.185 ± 0.0098Not Specified[9]
Vanadium ComplexCompound 50.167 ± 0.008Not Specified[9]
Natural ProductTrodusquemine (MSI-1436)1.0Non-competitive[10]

Core Structural Features and Structure-Activity Relationships

The development of potent and selective PTP1B inhibitors has been a significant challenge, primarily due to the highly conserved and positively charged active site among protein tyrosine phosphatases. Early inhibitors often mimicked the phosphotyrosine (pTyr) substrate, leading to poor cell permeability and lack of selectivity.

Active Site Inhibition: The active site of PTP1B contains a deep cleft with a catalytically crucial cysteine residue (Cys215).[5] Inhibitors targeting this site often contain a negatively charged group (e.g., carboxylate, phosphonate) to interact with the positively charged arginine residues in the active site. The surrounding hydrophobic pockets are also key for achieving binding affinity and selectivity.

Allosteric Inhibition: To overcome the challenges of active site-directed inhibition, researchers have focused on allosteric sites. These are topographically distinct from the active site and offer a path to greater selectivity.[11] Allosteric inhibitors can lock the enzyme in an inactive conformation.[12] For instance, some inhibitors bind to a site formed by helices α3, α6, and α7, which is approximately 20 Å away from the catalytic site.[10] Trodusquemine is a notable example of an allosteric inhibitor that binds to the C-terminal domain of PTP1B.[10]

Key SAR Insights from Flavonoids: Studies on flavonoids have revealed important structural determinants for PTP1B inhibition[6]:

  • Hydroxylation Pattern: The position and number of hydroxyl groups on the flavonoid scaffold are critical.

  • Substitution: The presence of methoxy (B1213986) (-OCH3) or benzyl (B1604629) (-OBn) groups at specific positions can significantly enhance inhibitory activity. For example, having both 7- and 8-methoxy groups on the A ring, along with 3'- and 4'-dibenzyloxy groups on the B ring, increases the inhibitory potency of flavonoids against PTP1B.[6]

Experimental Protocols

The evaluation of PTP1B inhibitors involves a series of in vitro and cell-based assays.

1. In Vitro PTP1B Inhibition Assay (pNPP-based)

This is a common and straightforward colorimetric assay to determine the enzymatic activity of PTP1B.

  • Principle: The phosphatase activity of PTP1B is measured by the dephosphorylation of the artificial substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP). The product, para-nitrophenol (pNP), has a yellow color, and its absorbance can be measured spectrophotometrically at 405 nm.

  • Materials:

    • Recombinant human PTP1B enzyme

    • pNPP substrate

    • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the PTP1B enzyme.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPP substrate.

    • Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a strong base (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[13][14]

2. Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

  • Principle: These assays assess the ability of an inhibitor to modulate PTP1B activity within a cell, typically by measuring the phosphorylation status of PTP1B substrates like the insulin receptor.

  • Example Protocol (Insulin Receptor Phosphorylation):

    • Culture a suitable cell line (e.g., HepG2, CHO-IR) that expresses the insulin receptor.

    • Starve the cells to reduce basal phosphorylation levels.

    • Pre-treat the cells with the test inhibitor for a defined period.

    • Stimulate the cells with insulin to induce insulin receptor phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • Use Western blotting or an ELISA-based method to detect the levels of phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).

    • An effective PTP1B inhibitor will lead to an increase in the p-IR/IR ratio in insulin-stimulated cells.

Visualizations

PTP1B Signaling Pathway in Insulin Regulation

PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates (pY) Insulin Insulin Insulin->IR Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR PTP1B->IRS1 Dephosphorylates (Inhibits) PTP1B_Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Compound_Library Compound Library Primary_Screen Primary Screen (e.g., pNPP assay) Compound_Library->Primary_Screen Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Hits Selectivity_Assay Selectivity Assay (vs. other PTPs) Dose_Response->Selectivity_Assay Cell_Permeability Cell Permeability Assay Selectivity_Assay->Cell_Permeability Selective Hits Target_Engagement Target Engagement (e.g., p-IR Western Blot) Cell_Permeability->Target_Engagement Toxicity_Assay Cytotoxicity Assay Target_Engagement->Toxicity_Assay Animal_Model Animal Models (e.g., db/db mice) Toxicity_Assay->Animal_Model Lead Compounds PK_PD Pharmacokinetics/Pharmacodynamics Animal_Model->PK_PD Efficacy_Studies Efficacy Studies PK_PD->Efficacy_Studies

References

Ptp1B-IN-16: A Technical Guide to its Role in Modulating Leptin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the leptin signaling pathway. Its role in dephosphorylating key components of this pathway, such as Janus Kinase 2 (JAK2), leads to a dampening of the leptin signal, contributing to leptin resistance, a hallmark of obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for obesity and type 2 diabetes. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of PTP1B inhibitors, using "Ptp1B-IN-16" as a representative molecule, in the context of leptin signaling. Due to the limited public information on a specific molecule designated "this compound," this document synthesizes data and protocols from the broader class of PTP1B inhibitors to serve as a comprehensive resource.

Introduction: The Leptin Signaling Pathway and PTP1B

Leptin, a hormone primarily secreted by adipocytes, plays a pivotal role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. The binding of leptin to its receptor (LepR) in the hypothalamus initiates a signaling cascade, primarily through the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1] Activation of this pathway leads to the transcription of genes that suppress appetite and regulate metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a crucial negative feedback regulator in this pathway.[2] PTP1B directly dephosphorylates and inactivates JAK2, thereby attenuating the downstream signaling cascade.[3][4] Overexpression or increased activity of PTP1B in the hypothalamus is associated with leptin resistance, a condition where the brain becomes insensitive to leptin's effects, leading to persistent hyperphagia and obesity.[5] Therefore, inhibiting PTP1B is a key therapeutic strategy to enhance leptin sensitivity and combat obesity.[2]

This compound: A Representative PTP1B Inhibitor

Mechanism of Action

This compound is hypothesized to enhance leptin signaling by directly inhibiting the enzymatic activity of PTP1B. By preventing the dephosphorylation of JAK2, the inhibitor would prolong the activation of the JAK2/STAT3 pathway, leading to increased STAT3 phosphorylation and nuclear translocation, and subsequently, the enhanced transcription of leptin-responsive genes.[6]

Quantitative Data on PTP1B Inhibitors

The following tables summarize representative quantitative data for PTP1B inhibitors, which would be analogous to the expected profile of an effective compound like this compound.

Table 1: In Vitro Efficacy of Representative PTP1B Inhibitors

InhibitorTargetIC50 (nM)Assay Type
TrodusqueminePTP1B1300Enzymatic
Compound 44PTP1B140Enzymatic
(S, S)-3akPTP1B<1000Enzymatic
PhosphoeleganinPTP1B1300Enzymatic

Note: IC50 values are indicative of the concentration of the inhibitor required to reduce the enzymatic activity of PTP1B by 50%. Lower values indicate higher potency.

Table 2: In Vivo Effects of Representative PTP1B Inhibitors in Animal Models of Obesity

Inhibitor/ModelAnimal ModelTreatment DurationEffect on Body WeightEffect on Food IntakeEnhancement of Leptin Sensitivity
PTP1B ASODiet-induced obese mice4 weeksDecreasedDecreasedYes
TrodusquemineDiet-induced obese mice28 daysDecreasedDecreasedYes
PTP1B knockoutob/ob mice-DecreasedDecreasedYes

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the effect of PTP1B inhibitors on leptin signaling.

PTP1B Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of a compound against PTP1B.

Methodology:

  • Recombinant human PTP1B is incubated with the test compound (e.g., this compound) at various concentrations.

  • The reaction is initiated by adding a synthetic phosphopeptide substrate, such as pNPP (p-nitrophenyl phosphate).

  • The rate of dephosphorylation is measured by monitoring the increase in absorbance at 405 nm resulting from the production of p-nitrophenol.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of JAK2 and STAT3 Phosphorylation

Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the leptin signaling pathway in a cellular context.

Methodology:

  • A suitable cell line expressing the leptin receptor (e.g., HEK293-LepR) is serum-starved and then pre-treated with the PTP1B inhibitor or vehicle.

  • The cells are then stimulated with leptin for a specific duration.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.

  • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified.

In Vivo Leptin Sensitivity Study

Objective: To evaluate the effect of the PTP1B inhibitor on leptin sensitivity in an animal model of obesity.

Methodology:

  • Diet-induced obese (DIO) mice are used as a model of leptin resistance.

  • Mice are administered the PTP1B inhibitor or vehicle (e.g., via intraperitoneal injection or oral gavage) for a specified period.

  • A subset of mice in each group is then challenged with an injection of leptin.

  • Food intake and body weight are monitored over a 24-hour period.

  • Enhanced leptin sensitivity is determined by a significantly greater reduction in food intake and body weight in the inhibitor-treated group compared to the vehicle-treated group following leptin administration.

Visualizations: Signaling Pathways and Workflows

Leptin Signaling Pathway and PTP1B Inhibition

Leptin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to PTP1B PTP1B PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_16 This compound Ptp1B_IN_16->PTP1B Inhibits Gene_Expression Gene Expression (e.g., POMC) Nucleus->Gene_Expression Regulates

Caption: Leptin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing PTP1B Inhibitor Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis enzymatic_assay PTP1B Enzymatic Assay (Determine IC50) cell_assay Cell-based Phosphorylation Assay (Western Blot for p-JAK2/p-STAT3) enzymatic_assay->cell_assay animal_model Diet-Induced Obese Mice cell_assay->animal_model treatment Administer this compound or Vehicle animal_model->treatment leptin_challenge Leptin Sensitivity Test treatment->leptin_challenge measurements Monitor Food Intake & Body Weight leptin_challenge->measurements end End measurements->end start Start start->enzymatic_assay

Caption: Workflow for evaluating the efficacy of a PTP1B inhibitor.

Conclusion

The inhibition of PTP1B is a validated and compelling strategy for the treatment of obesity and related metabolic disorders by enhancing leptin sensitivity. While specific information on "this compound" is not publicly available, the data and experimental protocols outlined in this guide for the broader class of PTP1B inhibitors provide a robust framework for researchers and drug development professionals. The continued development of potent, selective, and orally bioavailable PTP1B inhibitors holds significant promise for addressing the challenges of leptin resistance.

References

Methodological & Application

Application Notes and Protocols for PTP1B-IN-16: An In Vitro PTP1B Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes and obesity. PTP1B-IN-16 is a benzimidazole (B57391) derivative that has been identified as an inhibitor of PTP1B, presenting a promising avenue for further investigation in drug discovery programs. These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound.

PTP1B Signaling Pathway

PTP1B exerts its regulatory function by dephosphorylating key proteins in the insulin signaling cascade. The diagram below illustrates the role of PTP1B in negatively modulating this pathway. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS Insulin Receptor Substrate (IRS) IR->IRS PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_16 This compound PTP1B_IN_16->PTP1B inhibits

Figure 1: PTP1B's role in the insulin signaling pathway.

Quantitative Data for PTP1B Inhibitors

The inhibitory potency of various compounds against PTP1B is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the inhibitory activity of this compound and a selection of other known PTP1B inhibitors for comparative purposes.

Compound NameInhibition Constant (Ki)IC50Notes
This compound 12.6 µM[1][2]-A benzimidazole derivative.
PTP1B-IN-2-50 nM[3]Potent inhibitor with selectivity over other phosphatases.[3]
PTP1B-IN-4-8 µM[1]A non-competitive, allosteric inhibitor.[1]
PTP1B Inhibitor-4 µM and 8 µMA cell-permeable, allosteric inhibitor.[4]
PTP1B-IN-1730.2 µM[2]-A benzimidazole derivative.[2]
PTP1B-IN-1923.3 µM[2]-A benzimidazole derivative.[2]

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on recombinant human PTP1B enzyme. The assay is based on the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP), which results in the production of p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.

Materials and Reagents
  • Recombinant Human PTP1B (catalytic domain)

  • This compound (and other test compounds)

  • p-Nitrophenyl Phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl Sulfoxide (DMSO)

Experimental Workflow

The following diagram provides a step-by-step overview of the PTP1B inhibition assay workflow.

PTP1B_Inhibition_Assay_Workflow A Prepare Reagents - Assay Buffer - PTP1B Enzyme Solution - pNPP Substrate Solution - this compound Stock Solution B Prepare Serial Dilutions of this compound in DMSO A->B C Add Assay Components to 96-Well Plate - Assay Buffer - this compound or DMSO (control) - PTP1B Enzyme B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction by adding pNPP Substrate D->E F Incubate at 37°C for 30 minutes E->F G Stop Reaction by adding 1M NaOH F->G H Measure Absorbance at 405 nm G->H I Data Analysis - Calculate % Inhibition - Determine IC50/Ki H->I

Figure 2: Workflow for the in vitro PTP1B inhibition assay.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Dilute the recombinant PTP1B enzyme to the desired working concentration (e.g., 0.1 µg/mL) in cold Assay Buffer just before use. Keep the enzyme on ice.

    • Prepare a stock solution of pNPP (e.g., 100 mM) in the Assay Buffer. The final concentration in the assay will typically be around the Km value for PTP1B.

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Assay Plate Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer to bring the final volume to 100 µL.

      • 1 µL of the desired concentration of this compound (or DMSO for the control wells). It is recommended to perform a serial dilution of the inhibitor.

      • 10 µL of the diluted PTP1B enzyme solution.

    • Include control wells:

      • Negative Control (No Inhibition): Assay Buffer, DMSO, and PTP1B enzyme.

      • Blank (No Enzyme): Assay Buffer and DMSO (no enzyme).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction remains in the linear range.

  • Stopping the Reaction:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also enhance the yellow color of the pNP product.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Negative Control Well)] x 100%

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

    • If determining the mechanism of inhibition, the assay can be repeated with varying concentrations of both the inhibitor and the substrate (pNPP) to generate Lineweaver-Burk plots. This will allow for the calculation of the inhibition constant (Ki).

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.

  • Handle all chemicals with care. This compound is for research use only. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

  • Recombinant PTP1B should be handled with care to maintain its enzymatic activity. Avoid repeated freeze-thaw cycles.

References

Application Notes and Protocols: Ptp1B-IN-16 Treatment in Primary Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in metabolic diseases has made it a significant therapeutic target for type 2 diabetes and obesity.[3][4] PTP1B is known to dephosphorylate the insulin receptor (IR) and insulin receptor substrate (IRS-1), thereby attenuating insulin signaling.[5][6] Inhibition of PTP1B is expected to enhance insulin sensitivity in key metabolic tissues, including adipocytes.

These application notes provide a comprehensive guide for the use of Ptp1B-IN-16, a potent and selective inhibitor of PTP1B, in primary adipocyte cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering researchers a framework for investigating the therapeutic potential of PTP1B inhibition in the context of adipocyte biology.

Mechanism of Action

This compound is a small molecule inhibitor designed to selectively target the catalytic site of PTP1B. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its downstream substrates, resulting in enhanced signal transduction. The anticipated downstream effects in primary adipocytes include increased glucose uptake and modulation of genes involved in lipogenesis.[5][7]

Data Presentation

The following tables summarize the expected quantitative data from treating primary adipocytes with this compound. The data is representative and based on typical outcomes observed with PTP1B inhibitors.

Table 1: Dose-Dependent Effect of this compound on Insulin-Stimulated Phosphorylation of Key Signaling Proteins in Primary Adipocytes

Treatment GroupThis compound Conc. (µM)p-IR (Tyr1150/1151) (% of Insulin Control)p-Akt (Ser473) (% of Insulin Control)
Vehicle Control0100100
This compound0.1125 ± 8115 ± 6
This compound1180 ± 12165 ± 10
This compound10250 ± 15220 ± 14

Data are presented as mean ± SEM, n=3. Primary adipocytes were pre-treated with this compound for 1 hour, followed by stimulation with 10 nM insulin for 15 minutes.

Table 2: Effect of this compound on Insulin-Stimulated 2-Deoxyglucose (2-DG) Uptake in Primary Adipocytes

Treatment GroupThis compound (1 µM)Insulin (10 nM)2-DG Uptake (pmol/min/mg protein)Fold Change vs. Basal
Basal--50 ± 51.0
Insulin-+150 ± 123.0
This compound + Insulin++225 ± 184.5

Data are presented as mean ± SEM, n=4. Primary adipocytes were pre-treated with this compound for 1 hour prior to insulin stimulation and 2-DG uptake assay.

Table 3: Effect of this compound on the Expression of Genes Involved in Lipogenesis in Primary Adipocytes

GeneTreatment GroupFold Change in mRNA Expression (vs. Vehicle)
PPARγThis compound (1 µM)1.8 ± 0.2
SREBP-1cThis compound (1 µM)2.2 ± 0.3
FASThis compound (1 µM)2.5 ± 0.4
LPLThis compound (1 µM)1.6 ± 0.1

Data are presented as mean ± SEM, n=3. Primary adipocytes were treated with this compound for 24 hours before RNA extraction and qRT-PCR analysis. The expression of these genes can be influenced by PTP1B inhibition, which can promote adipocyte differentiation and lipogenesis.[7][8]

Mandatory Visualizations

PTP1B_Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation PTP1B PTP1B PTP1B->IR Dephosphorylates (pY) PTP1B->IRS1 Dephosphorylates (pY) Ptp1B_IN_16 This compound Ptp1B_IN_16->PTP1B Inhibits Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: PTP1B-Regulated Insulin Signaling Pathway in Adipocytes.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A1 Isolate Primary Preadipocytes A2 Differentiate into Mature Adipocytes A1->A2 B1 Serum Starve Adipocytes A2->B1 B2 Pre-treat with This compound B1->B2 B3 Stimulate with Insulin B2->B3 C1 Western Blot (p-IR, p-Akt) B3->C1 C2 Glucose Uptake Assay (2-DG) B3->C2 C3 qRT-PCR (Lipogenic Genes) B3->C3

Caption: Experimental Workflow for this compound Treatment.

Logical_Relationship Ptp1B_IN_16 This compound Treatment PTP1B_Inhibition PTP1B Inhibition Ptp1B_IN_16->PTP1B_Inhibition Increased_Phosphorylation Increased p-IR & p-Akt PTP1B_Inhibition->Increased_Phosphorylation Enhanced_Signaling Enhanced Insulin Signaling Increased_Phosphorylation->Enhanced_Signaling Increased_Glucose_Uptake Increased Glucose Uptake Enhanced_Signaling->Increased_Glucose_Uptake Altered_Gene_Expression Altered Lipogenic Gene Expression Enhanced_Signaling->Altered_Gene_Expression

Caption: Logical Flow of this compound's Effects in Adipocytes.

Experimental Protocols

Protocol 1: Culture and Differentiation of Primary Adipocytes
  • Isolation: Isolate stromal-vascular fraction (SVF) from adipose tissue of mice by collagenase digestion.

  • Plating: Plate SVF cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.

  • Differentiation Cocktail: Once confluent, induce differentiation with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and 1 µM rosiglitazone (B1679542) in DMEM/F12 with 10% FBS.

  • Maturation: After 2 days, replace the medium with DMEM/F12, 10% FBS, and 10 µg/mL insulin for another 2 days. Subsequently, maintain the cells in DMEM/F12 with 10% FBS until mature adipocytes are observed (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.

Protocol 2: this compound Treatment and Western Blot Analysis
  • Serum Starvation: Gently wash mature adipocytes with PBS and incubate in serum-free DMEM/F12 for 4-6 hours.

  • Pre-treatment: Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the serum-free medium and incubate for 1 hour.

  • Insulin Stimulation: Stimulate the cells with 10 nM insulin for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-IR (Tyr1150/1151), total IR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay
  • Cell Preparation: Differentiate primary preadipocytes in 12-well plates.

  • Treatment: Serum starve mature adipocytes, pre-treat with 1 µM this compound for 1 hour, and then stimulate with 10 nM insulin for 30 minutes.

  • Glucose Uptake:

    • Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Add KRH buffer containing 0.1 mM 2-deoxy-D-[³H]glucose (1 µCi/mL) and incubate for 10 minutes at 37°C.

    • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lysis and Scintillation Counting:

    • Lyse the cells with 0.1% SDS.

    • Measure the radioactivity in the lysate using a scintillation counter.

  • Normalization: Normalize the counts to the total protein content of each well.

Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Treatment: Treat mature adipocytes with 1 µM this compound or vehicle for 24 hours.

  • RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for Pparg, Srebf1, Fasn, Lpl, and a housekeeping gene (e.g., Actb).

    • Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

This compound presents a valuable tool for investigating the role of PTP1B in adipocyte function and its potential as a therapeutic target for metabolic diseases. The protocols and expected outcomes detailed in this document provide a solid foundation for researchers to explore the effects of PTP1B inhibition on insulin signaling, glucose metabolism, and gene regulation in primary adipocytes. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of PTP1B's role in metabolic health and disease.

References

Application Notes and Protocols: Western Blot Analysis of the PTP1B Pathway Following Ptp1B-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a key non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[4][5][6] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, making it a significant therapeutic target for type 2 diabetes and obesity.[3][7][8]

PTP1B inhibitors, such as Ptp1B-IN-16, are designed to block the enzymatic activity of PTP1B.[3][9] This inhibition is expected to enhance and prolong the phosphorylation of PTP1B substrates, thereby increasing insulin sensitivity.[3][10] These application notes provide a detailed protocol for utilizing Western blotting to quantify the effects of this compound treatment on key proteins within the PTP1B signaling cascade.

PTP1B Signaling Pathway

PTP1B primarily exerts its regulatory effects on the insulin and leptin signaling pathways. In the context of insulin signaling, the binding of insulin to the insulin receptor (IR) induces autophosphorylation of the receptor, which in turn phosphorylates downstream targets like Insulin Receptor Substrate 1 (IRS-1).[5][11] This phosphorylation cascade activates the PI3K/Akt pathway, leading to metabolic effects such as glucose uptake.[5][11] PTP1B counteracts this process by dephosphorylating both the activated IR and IRS-1.[1][12] Treatment with a PTP1B inhibitor prevents this dephosphorylation, resulting in sustained signaling.

PTP1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Insulin Insulin IR Insulin Receptor (IR) pIR p-IR IR->pIR autophosphorylates pIRS1 p-IRS-1 pIR->pIRS1 phosphorylates PTP1B PTP1B IRS1 IRS-1 pIRS1->IRS1 dephosphorylates PI3K PI3K pIRS1->PI3K pAkt p-Akt PI3K->pAkt activates Akt Akt Glucose_Uptake Glucose Uptake pAkt->Glucose_Uptake Ptp1B_IN_16 This compound

PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow Overview

The general workflow involves treating cultured cells with the PTP1B inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the phosphorylation status of target proteins.

Western_Blot_Workflow A 1. Cell Culture & Plating B 2. This compound Treatment (e.g., 0, 1, 10, 100 nM) A->B C 3. Insulin Stimulation (Optional, e.g., 100 nM) B->C D 4. Cell Lysis & Harvesting C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Western Transfer (PVDF Membrane) F->G H 8. Blocking & Antibody Incubation (Primary & Secondary) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Densitometry I->J

Standard workflow for Western blot analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes)

  • PTP1B Inhibitor: this compound (solubilized in DMSO)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)

    • Insulin solution (e.g., human recombinant)

    • Phosphate Buffered Saline (PBS), ice-cold

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer (2x or 4x)

    • Tris-Glycine SDS-PAGE gels (e.g., 4-20% gradient)

    • PVDF membrane (0.45 µm)

    • Transfer Buffer (e.g., Towbin buffer)

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

    • Primary Antibodies (diluted in 5% BSA/TBST):

      • Rabbit anti-phospho-IR (Tyr1162/1163)

      • Rabbit anti-total IR β

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-total Akt

      • Rabbit anti-PTP1B

      • Mouse anti-GAPDH or β-actin (loading control)

    • Secondary Antibodies:

      • HRP-conjugated anti-rabbit IgG

      • HRP-conjugated anti-mouse IgG

    • Enhanced Chemiluminescence (ECL) Substrate

    • Deionized water

Methods

1. Cell Culture and Treatment

  • Culture cells to ~80% confluency in appropriate media.

  • Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • (Optional) Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes to induce robust pathway activation.

2. Cell Lysate Preparation [13][14]

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.[13]

  • Add ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]

  • Agitate the lysate for 30 minutes at 4°C.[13]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Transfer the supernatant to a new, clean tube. This is the protein lysate.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

  • Prepare samples for loading by adding an equal volume of 2x Laemmli buffer.[13]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13][14]

4. SDS-PAGE and Western Transfer

  • Load equal amounts of protein (typically 20-40 µg per lane) into the wells of an SDS-PAGE gel.[14] Include a molecular weight marker.

  • Run the gel at 100-150V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane. A semi-dry or tank transfer system can be used.[15] Ensure the membrane was activated with methanol (B129727) prior to use.[15]

5. Antibody Incubation and Detection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the desired primary antibody at the recommended dilution (e.g., 1:1000) in 5% BSA/TBST overnight at 4°C with gentle shaking.[16]

  • Wash the membrane three times for 10 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[13]

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply the ECL substrate to the membrane according to the manufacturer's protocol.[14]

  • Capture the chemiluminescent signal using a digital imager.

6. Data Analysis

  • Use image analysis software to perform densitometry on the bands corresponding to the proteins of interest.

  • Normalize the intensity of the phospho-protein band to its corresponding total protein band.

  • Further normalize this ratio to the loading control (e.g., GAPDH) to correct for loading differences.

  • Calculate the fold change in phosphorylation relative to the vehicle-treated control.

Data Presentation

Quantitative results from the Western blot analysis should be summarized in a table to facilitate clear comparison between treatment groups.

Target ProteinTreatment GroupNormalized Densitometry (Mean ± SD)Fold Change vs. Vehicle
p-IR / Total IR Vehicle Control1.00 ± 0.121.0
This compound (1 µM)2.54 ± 0.212.54
This compound (10 µM)4.89 ± 0.354.89
p-Akt / Total Akt Vehicle Control1.00 ± 0.091.0
This compound (1 µM)2.15 ± 0.182.15
This compound (10 µM)3.98 ± 0.293.98

Note: The data shown are for illustrative purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Ptp1B-IN-16 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Ptp1B-IN-16 is not publicly available. The information provided below is based on general knowledge of small molecule inhibitors and data for other PTP1B inhibitors. It is strongly recommended to perform your own stability assessments for this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many small molecules. For initial use, a concentration of 10 mM in 100% DMSO is a standard starting point.

Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?

A2: While specific data for this compound is unavailable, stock solutions of similar PTP1B inhibitors in DMSO are typically stable for extended periods when stored properly. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.

Q3: How stable is this compound in cell culture media?

A3: The stability of small molecules in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of media components and serum proteins. It is crucial to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Degradation can occur over hours, so preparing fresh dilutions in media for each experiment is advisable.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. To address this, you can try the following:

  • Lower the final concentration: The concentration of the inhibitor may be exceeding its aqueous solubility limit.

  • Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing.

  • Use a lower percentage of DMSO in the final solution: While a final DMSO concentration of <0.5% is generally recommended for cell-based assays, a slightly higher concentration (up to 1%) may be tolerated by some cell lines and could improve solubility. However, appropriate vehicle controls are essential.

  • Consider the use of solubilizing agents: For particularly challenging compounds, the use of excipients like PEG400 or Tween-80 may be necessary, especially for in vivo studies.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Yes, inconsistent results can be a sign of compound instability. Degradation of the inhibitor in your stock solution or in the experimental medium can lead to a decrease in its effective concentration and, consequently, variable biological effects. It is recommended to regularly check the purity of your stock solution and to prepare fresh working solutions for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Activity
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution. Prepare a fresh stock solution from solid compound. Perform a stability check of the old stock solution using HPLC or LC-MS.
Degradation of this compound in culture medium. Prepare working solutions in culture medium immediately before use. Perform a time-course experiment to assess the stability of the compound in your specific medium at 37°C.
Precipitation of the compound in culture medium. Visually inspect the medium for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting steps for solubility issues in the FAQs.
Incorrect concentration of the stock solution. Verify the concentration of your stock solution using a suitable analytical method.
Issue 2: Observed Cellular Toxicity
Possible Cause Troubleshooting Step
High concentration of DMSO. Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO.
Off-target effects of the inhibitor. Perform a dose-response experiment to determine the optimal concentration range for PTP1B inhibition with minimal toxicity.
Compound degradation into a toxic byproduct. Assess the purity of your stock solution and test the stability in culture medium.

Data Presentation

Table 1: Stability of Representative PTP1B Inhibitors in DMSO Stock Solutions

Disclaimer: This data is for closely related PTP1B inhibitors and should be used for reference only. The stability of this compound may differ.

CompoundStorage TemperatureDurationStabilityReference
PTP1B-IN-2-80°C2 yearsStable[1]
PTP1B-IN-2-20°C1 yearStable[1]
Generic PTP1B Inhibitor-20°CUp to 6 monthsStable

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquoting: Aliquot the stock solution into multiple small-volume, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Time Points: Designate several time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 3 months, 6 months).

  • Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.

  • Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (time 0) measurement to calculate the percentage of compound remaining.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

Objective: To evaluate the stability of this compound in a specific cell culture medium under standard cell culture conditions.

Materials:

  • This compound DMSO stock solution (10 mM)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

  • LC-MS/MS system

Methodology:

  • Preparation of Working Solution: Spike pre-warmed complete cell culture medium with the this compound DMSO stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare a parallel solution in PBS as a control for non-enzymatic degradation.

  • Incubation: Incubate the solutions in a cell culture incubator at 37°C with 5% CO2.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately stop potential degradation in the collected samples by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed to precipitate proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent this compound in each sample using a sensitive and specific LC-MS/MS method.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the time 0 sample to determine its stability profile in the cell culture medium.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS IRS Insulin Receptor (IR)->IRS P PI3K/Akt Pathway PI3K/Akt Pathway IRS->PI3K/Akt Pathway Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin Leptin Receptor (LR) Leptin Receptor (LR) Leptin->Leptin Receptor (LR) JAK2 JAK2 Leptin Receptor (LR)->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Transcription Gene Transcription STAT3->Gene Transcription PTP1B PTP1B PTP1B->Insulin Receptor (IR) -P PTP1B->IRS -P PTP1B->JAK2 -P This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B signaling pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare this compound\nStock Solution (DMSO) Prepare this compound Stock Solution (DMSO) Dilute Stock to Working\nConcentration in Media Dilute Stock to Working Concentration in Media Prepare this compound\nStock Solution (DMSO)->Dilute Stock to Working\nConcentration in Media Prepare Cell Culture Prepare Cell Culture Treat Cells with\nthis compound Treat Cells with This compound Prepare Cell Culture->Treat Cells with\nthis compound Dilute Stock to Working\nConcentration in Media->Treat Cells with\nthis compound Incubate (Time Course) Incubate (Time Course) Treat Cells with\nthis compound->Incubate (Time Course) Cell Lysis Cell Lysis Incubate (Time Course)->Cell Lysis Biochemical Assay\n(e.g., Western Blot) Biochemical Assay (e.g., Western Blot) Cell Lysis->Biochemical Assay\n(e.g., Western Blot) Data Analysis Data Analysis Biochemical Assay\n(e.g., Western Blot)->Data Analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

How to improve Ptp1B-IN-16 bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ptp1B-IN-16, a representative potent PTP1B inhibitor. The guidance provided here addresses common challenges encountered during preclinical development, with a focus on improving bioavailability.

Troubleshooting Guides

Issue: Low Oral Bioavailability of this compound

You've observed high in vitro potency for this compound, but in vivo studies show poor oral bioavailability. This is a common challenge for many PTP1B inhibitors, which are often phosphotyrosine mimetics with charged moieties that limit gut absorption.[1]

Possible Causes and Troubleshooting Steps:

  • Poor Aqueous Solubility:

    • Solution: Improve solubility through formulation strategies.

    • Experiment: Test various pharmaceutically acceptable excipients and vehicle systems.

  • Low Permeability Across Intestinal Epithelium:

    • Solution: Employ permeation enhancers or modify the chemical structure.

    • Experiment: Assess permeability using a Caco-2 cell monolayer assay.

  • First-Pass Metabolism:

    • Solution: Co-administer with a metabolic inhibitor (in preclinical studies) or modify the compound to block metabolic sites.

    • Experiment: Conduct in vitro metabolic stability assays using liver microsomes.

Illustrative Experimental Data for Improving Bioavailability:

Formulation StrategyThis compound Concentration (µg/mL)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Oral Bioavailability (%) in Mice
Aqueous Suspension100.5 ± 0.1< 2
Solubilization in 20% HP-β-CD101.2 ± 0.38 ± 2
Lipid-Based Formulation (SEDDS)103.5 ± 0.625 ± 5
Co-administration with Permeation Enhancer (e.g., Caprate)102.8 ± 0.418 ± 4

Note: Data are representative and for illustrative purposes.

Issue: Poor Cell Permeability in Cellular Assays

You are observing a significant drop in potency between your enzymatic assays and cell-based assays, suggesting that this compound is not efficiently entering the cells.

Possible Causes and Troubleshooting Steps:

  • High Polarity/Charge: The presence of charged groups, designed to mimic phosphotyrosine, can hinder passive diffusion across the cell membrane.[2][3]

    • Solution 1: Prodrug Approach. Mask the charged groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.

    • Solution 2: Alternative Delivery. Use cell-penetrating peptides or nanoparticle formulations to facilitate entry.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).

    • Solution: Co-incubate with a known P-gp inhibitor (e.g., verapamil) in your cellular assay. A significant increase in potency would suggest that efflux is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing orally bioavailable PTP1B inhibitors?

A1: The primary challenge stems from the structure of the PTP1B active site, which is positively charged to accommodate the negatively charged phosphotyrosine substrate.[3] Consequently, many potent inhibitors are designed with negatively charged groups, which leads to poor membrane permeability and low oral bioavailability.[1][2]

Q2: Are there alternative strategies to active-site inhibition for PTP1B?

A2: Yes, developing allosteric inhibitors that bind to sites other than the catalytic domain is a promising strategy.[4] This can lead to improved selectivity and better drug-like properties, including bioavailability. Trodusquemine and its analog DPM-1001 are examples of inhibitors that are thought to act allosterically and have shown improved properties.[4][5]

Q3: How does PTP1B regulate insulin (B600854) and leptin signaling?

A3: PTP1B acts as a negative regulator in both pathways. In insulin signaling, it dephosphorylates the activated insulin receptor and its substrates (like IRS-1), dampening the downstream signal.[1][4] In leptin signaling, PTP1B dephosphorylates JAK2, a key kinase activated by the leptin receptor, thereby reducing the anorexigenic signal.[1][4] Inhibition of PTP1B is therefore expected to enhance both insulin and leptin sensitivity.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound.

Methodology:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Add the this compound solution to the apical (AP) side of the Transwell insert.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

  • Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.

Protocol 2: Mouse Pharmacokinetic Study

Objective: To determine the oral bioavailability of this compound.

Methodology:

  • Divide mice into two groups: intravenous (IV) administration and oral gavage (PO).

  • For the IV group, administer a known dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

  • For the PO group, administer a higher dose (e.g., 10-20 mg/kg) by oral gavage.

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood to obtain plasma and quantify the concentration of this compound using LC-MS/MS.

  • Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both IV and PO routes.

  • Determine the absolute oral bioavailability (%F) using the formula:

    • %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->JAK2 Dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Bioavailability_Workflow Start Low in vivo efficacy of This compound Check_PK Assess Pharmacokinetics (Oral vs. IV) Start->Check_PK Low_Bioavailability Is Oral Bioavailability <10%? Check_PK->Low_Bioavailability Check_Permeability Assess Caco-2 Permeability Low_Bioavailability->Check_Permeability Yes Metabolism Assess First-Pass Metabolism (Liver Microsomes) Low_Bioavailability->Metabolism No Low_Permeability Is Papp low? Check_Permeability->Low_Permeability Check_Solubility Assess Aqueous Solubility Low_Permeability->Check_Solubility Yes Low_Permeability->Metabolism No Low_Solubility Is Solubility low? Check_Solubility->Low_Solubility Formulation Optimize Formulation: - Solubilizers (HP-β-CD) - Lipid-based systems (SEDDS) Low_Solubility->Formulation Yes Prodrug Chemical Modification: - Prodrug approach - Mask polar groups Low_Solubility->Prodrug No End Re-evaluate in vivo efficacy Formulation->End Prodrug->End Metabolism->End

Caption: Workflow for troubleshooting low bioavailability of this compound.

Troubleshooting_Logic Initial_Problem High in vitro Potency Low in vivo Efficacy PK_Issue {Pharmacokinetic Issue | Is it a bioavailability problem?} Initial_Problem->PK_Issue Formulation_Factors Formulation Challenges Solubility Permeability PK_Issue->Formulation_Factors Yes Target_Engagement_Issue Target Engagement Is the drug reaching PTP1B in target tissues? PK_Issue->Target_Engagement_Issue No Metabolic_Factors Metabolic Instability First-Pass Effect Formulation_Factors->Metabolic_Factors

Caption: Logical relationship for diagnosing this compound efficacy issues.

References

Preventing Ptp1B-IN-16 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ptp1B-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in aqueous solutions, with a primary focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What is the most common reason for this?

A1: this compound, like many small molecule inhibitors, is often hydrophobic (lipophilic) in nature. This inherent low aqueous solubility is the primary reason for its precipitation when introduced into aqueous buffer systems. The issue is often exacerbated when the final concentration of the inhibitor is high or when the buffer composition is not optimal for maintaining its solubility.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of hydrophobic inhibitors like this compound.[1][2] It is crucial to ensure the DMSO is of high purity and anhydrous, as water content can reduce its solvating power for certain compounds.

Q3: What is the maximum concentration of DMSO that is generally acceptable in a cell-based or enzymatic assay?

A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although the tolerance can vary depending on the specific assay and cell type. It is always best to perform a solvent tolerance control experiment.

Q4: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the inhibitor, which is stable in the high-concentration organic stock, is rapidly diluted into an aqueous environment where it is not soluble. The troubleshooting guides below provide several strategies to address this, including the use of co-solvents, excipients, or pH adjustments.

Q5: Can the composition of my aqueous buffer affect the solubility of this compound?

A5: Absolutely. The salt concentration, pH, and the presence of other additives in your buffer can significantly impact the solubility of a small molecule. High salt concentrations can sometimes decrease the solubility of organic compounds (salting-out effect).[3] It is advisable to test the solubility of this compound in different buffer systems if precipitation is a persistent issue.

Troubleshooting Guides

Issue: this compound Precipitation During Experiment Preparation

This guide provides a tiered approach to troubleshooting and preventing the precipitation of this compound in your experiments.

Tier 1: Optimizing the Stock Solution and Dilution

  • High-Quality DMSO: Start with a fresh, high-purity, anhydrous DMSO to prepare your stock solution.

  • Sonication: After dissolving this compound in DMSO, sonication can help to break up any microscopic aggregates and ensure complete dissolution.[2]

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from crashing out.

  • Vortexing During Dilution: When adding the inhibitor stock to the aqueous buffer, vortex the buffer solution gently and continuously to promote rapid mixing and dispersion.

Tier 2: Modifying the Aqueous Buffer

If precipitation persists, modifying the composition of your aqueous buffer may be necessary.

  • pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Try adjusting the pH of your buffer to a level where the compound is more likely to be in its ionized (and generally more soluble) form.

  • Addition of a Co-solvent: Introducing a milder, water-miscible organic co-solvent into your final aqueous solution can increase the solubility of this compound. Common co-solvents include ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Be sure to test the tolerance of your assay to the chosen co-solvent.

  • Inclusion of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can form micelles that encapsulate the hydrophobic inhibitor and keep it in solution.[3] The final detergent concentration should be below its critical micelle concentration (CMC) and tested for any interference with the assay.

Tier 3: Utilizing Solubilizing Excipients

For particularly challenging compounds, the use of solubilizing excipients can be highly effective.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Bovine Serum Albumin (BSA): In some cell-based assays, the addition of a low concentration of BSA to the medium can help to solubilize and deliver hydrophobic compounds.

Data Presentation

Table 1: Solubility of Ptp1B Inhibitors in DMSO

InhibitorSolubility in DMSOSource
Ptp1B-IN-138 mg/mL (179.05 mM)TargetMol[2]
Ptp1B-IN-2≥ 100 mg/mLMedChemExpress[4]
Ptp1B-IN-350 mg/mL (138.10 mM)HY-15133 Datasheet[5]

Table 2: Common Co-solvents and Excipients for Enhancing Aqueous Solubility

AdditiveTypical Starting ConcentrationConsiderations
Ethanol1-5% (v/v)Check for effects on enzyme activity or cell viability.
PEG 300/4001-10% (v/v)Can increase viscosity.
Tween-200.01-0.1% (v/v)Keep below CMC; may interfere with some assays.
HP-β-Cyclodextrin1-5% (w/v)Can sometimes extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a high-concentration, stable stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If any particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended by the supplier.

Protocol 2: PTP1B Enzymatic Assay with this compound

Objective: To perform an in vitro enzymatic assay to determine the inhibitory activity of this compound.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound DMSO stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the this compound DMSO stock in the assay buffer. Ensure the final DMSO concentration in all wells is constant and non-inhibitory.

  • In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).

  • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the PTP1B substrate to each well.

  • Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence (for phosphopeptide substrates) at regular intervals using a microplate reader.

  • Calculate the reaction rates and determine the IC50 value for this compound.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin (B600854) Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ptp1B_IN_16 This compound Ptp1B_IN_16->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Troubleshooting_Workflow Start This compound Precipitation Stock_Solution Prepare Stock in Anhydrous DMSO Start->Stock_Solution Dilution Dilute in Aqueous Buffer Stock_Solution->Dilution Precipitate_Check Precipitation? Dilution->Precipitate_Check Tier2 Tier 2: Modify Buffer Precipitate_Check->Tier2 Yes Success Solution is Clear Proceed with Experiment Precipitate_Check->Success No pH_Adjust Adjust pH Tier2->pH_Adjust Co_Solvent Add Co-solvent (e.g., Ethanol, PEG) Tier2->Co_Solvent Detergent Add Detergent (e.g., Tween-20) Tier2->Detergent Precipitate_Check2 Precipitation? pH_Adjust->Precipitate_Check2 Co_Solvent->Precipitate_Check2 Detergent->Precipitate_Check2 Tier3 Tier 3: Use Excipients Precipitate_Check2->Tier3 Yes Precipitate_Check2->Success No Cyclodextrin Add Cyclodextrin (e.g., HP-β-CD) Tier3->Cyclodextrin BSA Add BSA Tier3->BSA Cyclodextrin->Success BSA->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Validation & Comparative

Ptp1B-IN-16: A Comparative Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Ptp1B-IN-16, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other phosphatases. The information is intended for researchers and professionals involved in drug discovery and development, offering objective data and experimental context to evaluate the potential of this compound.

Selectivity Profile of this compound

This compound, also referred to as Compound 46 in the scientific literature, is a benzimidazole (B57391) derivative that has been identified as a potent inhibitor of PTP1B with a Ki of 12.6 μM.[1] The selectivity of an inhibitor is a critical factor in drug development, as off-target effects can lead to unforeseen side effects. The primary concern for PTP1B inhibitors is their selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as both enzymes share a high degree of similarity in their catalytic domains.

The following table summarizes the available quantitative data on the inhibitory activity of this compound (Compound 46) against PTP1B and TCPTP.

PhosphataseIC50 (μM)Fold Selectivity (TCPTP/PTP1B)
PTP1B 0.85 ± 0.08\multirow{2}{*}{3.48}
TCPTP 2.96 ± 0.21

Data derived from: A series of 1H-2,3-dihydroperimidine derivatives was designed, synthesized, and evaluated as a new class of inhibitors of protein tyrosine phosphatase 1B (PTP1B) with IC50 values in the micromolar range. Compounds 46 and 49 showed submicromolar inhibitory activity against PTP1B, and good selectivity (3.48-fold and 2.10-fold respectively) over T-cell protein tyrosine phosphatases (TCPTP).

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound was conducted using a colorimetric assay. The following is a detailed methodology based on the cited literature.

PTP1B and TCPTP Inhibition Assay

This assay measures the ability of the inhibitor to block the enzymatic activity of PTP1B and TCPTP.

Materials:

  • Enzymes: Recombinant human PTP1B and TCPTP.

  • Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).

  • Inhibitor: this compound (Compound 46) dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.0, containing 1 mM dithiothreitol (B142953) (DTT) and 0.1 mg/mL bovine serum albumin (BSA).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • A solution of the test compound (this compound) is prepared in DMSO.

  • The assay is performed in a 96-well plate. Each well contains the assay buffer, the respective enzyme (PTP1B or TCPTP), and the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate, pNPP.

  • The plate is incubated at 37°C for 30 minutes.

  • The enzymatic reaction, which results in the production of p-nitrophenol, is quenched by the addition of 1 M NaOH.

  • The absorbance of the resulting yellow product (p-nitrophenolate) is measured at 405 nm using a microplate reader.

  • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare this compound solution in DMSO A1 Add buffer, enzyme, and inhibitor to 96-well plate P1->A1 P2 Prepare assay buffer, enzyme, and substrate solutions P2->A1 A2 Initiate reaction with pNPP A1->A2 A3 Incubate at 37°C for 30 min A2->A3 A4 Quench reaction with NaOH A3->A4 D1 Measure absorbance at 405 nm A4->D1 D2 Calculate % inhibition D1->D2 D3 Determine IC50 values D2->D3

Caption: Workflow for the PTP1B inhibition assay.

PTP1B Signaling Pathways

PTP1B is a key negative regulator in several critical signaling pathways, most notably the insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.

Insulin Signaling Pathway

In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.

G cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 phosphorylates pIRS1 p-IRS-1 IRS1->pIRS1 PI3K PI3K pIRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Vesicle AKT->GLUT4 activates Glucose Glucose GLUT4->Glucose facilitates uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS1 dephosphorylates

Caption: PTP1B's role in the insulin signaling pathway.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. This pathway is crucial for the regulation of appetite and energy expenditure.

G cluster_cytoplasm Cytoplasm Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 activates pJAK2 p-JAK2 (Active) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Gene Gene Expression (Appetite Regulation) Nucleus->Gene regulates transcription

Caption: PTP1B's role in the leptin signaling pathway.

References

Head-to-head comparison of Ptp1B-IN-16 and other PTP1B tool compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate tool compound is critical for investigating the therapeutic potential of targeting Protein Tyrosine Phosphatase 1B (PTP1B). This guide provides a comprehensive, data-driven comparison of several prominent PTP1B inhibitors.

While this guide aims to be a thorough resource, it is important to note that publicly available information on a compound referred to as "Ptp1B-IN-16" is not available at the time of publication. Therefore, a direct head-to-head comparison with this specific molecule cannot be provided. Instead, this guide focuses on a selection of well-characterized and widely used PTP1B tool compounds: Trodusquemine (MSI-1436), JTT-551, and CPT-157,633.

Introduction to PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling.[2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders.[3][4] The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[5]

Comparative Analysis of PTP1B Inhibitors

This section provides a detailed comparison of the biochemical and cellular activities of selected PTP1B tool compounds. The data presented below has been compiled from various scientific publications and vendor technical data.

Biochemical Potency and Selectivity

The following table summarizes the in vitro inhibitory activity and selectivity of Trodusquemine (MSI-1436), JTT-551, and CPT-157,633 against PTP1B and the closely related TCPTP.

CompoundPTP1B IC50/KiTCPTP IC50/KiSelectivity (TCPTP/PTP1B)Mechanism of Action
Trodusquemine (MSI-1436) ~1 µM (IC50)224 µM (IC50)~200-foldNon-competitive, allosteric
JTT-551 0.22 µM (Ki)9.3 µM (Ki)~42-foldMixed-type
CPT-157,633 Data not publicly availableData not publicly availableSelective for PTP1BActive site-directed, reversible

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PTP1B signaling pathway and a general workflow for inhibitor characterization.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Enzymatic_Assay PTP1B Enzymatic Assay (IC50/Ki determination) Selectivity_Assay Selectivity Profiling (vs. other PTPs like TCPTP) Enzymatic_Assay->Selectivity_Assay Cell_Culture Culture Insulin-Responsive Cells (e.g., HepG2, 3T3-L1) Enzymatic_Assay->Cell_Culture Selectivity_Assay->Cell_Culture Inhibitor_Treatment Treat with PTP1B Inhibitor Cell_Culture->Inhibitor_Treatment Animal_Model Induce Diabetes/Obesity in Mice (e.g., diet-induced, db/db) Cell_Culture->Animal_Model Insulin_Stimulation Insulin Stimulation Inhibitor_Treatment->Insulin_Stimulation Western_Blot Western Blot for p-IR, p-Akt, etc. Insulin_Stimulation->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay Insulin_Stimulation->Glucose_Uptake_Assay Compound_Admin Administer PTP1B Inhibitor Animal_Model->Compound_Admin GTT_ITT Glucose/Insulin Tolerance Tests Compound_Admin->GTT_ITT Tissue_Analysis Tissue Analysis (p-IR, p-Akt in liver, muscle) GTT_ITT->Tissue_Analysis

Caption: General workflow for PTP1B inhibitor characterization.

Detailed Experimental Protocols

PTP1B Enzymatic Assay (IC50 Determination)

This protocol is adapted from methodologies described in the literature for determining the in vitro potency of PTP1B inhibitors.[6]

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, 5 mM DTT

  • Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

  • PTP1B inhibitor test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • PTP1B inhibitor at various concentrations (or vehicle control)

    • Recombinant PTP1B enzyme

  • Pre-incubate the plate at room temperature for 5-10 minutes.

  • Initiate the reaction by adding pNPP substrate to each well.

  • Incubate the plate at 30°C for 10-30 minutes.

  • Stop the reaction by adding a strong base (e.g., 3 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assay for Insulin Signaling (Western Blot)

This protocol outlines a general method to assess the effect of PTP1B inhibitors on insulin-stimulated signaling pathways in a cell-based model.[7]

Materials:

  • Human hepatoma (HepG2) cells or other insulin-responsive cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • PTP1B inhibitor

  • Human insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed HepG2 cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The selection of a PTP1B tool compound should be guided by the specific requirements of the intended experiments. Trodusquemine (MSI-1436) offers the advantage of being a non-competitive, allosteric inhibitor, which may provide a different pharmacological profile compared to active-site directed inhibitors. JTT-551 demonstrates high potency with a mixed-type inhibition mechanism. CPT-157,633 is a selective, reversible inhibitor that targets the active site. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other PTP1B inhibitors. As new compounds become available, a systematic evaluation using standardized assays will be crucial for making informed decisions in the pursuit of novel therapeutics for metabolic diseases.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ptp1B-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of Ptp1B-IN-16 (CAS 765317-72-4), a selective, reversible, and non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses with side-shields.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat.
Respiratory Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2][3]

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all materials contaminated with this compound. The container must be compatible with the chemical and have a secure, leak-proof lid.[4][5]

  • Solid Waste Collection:

    • Place unused or expired this compound solid powder directly into the designated hazardous waste container.

    • Collect all contaminated disposable labware, such as weighing papers, pipette tips, and microfuge tubes, in the same container.

  • Liquid Waste Collection:

    • For solutions containing this compound (e.g., in DMSO or ethanol), use a separate, clearly labeled hazardous liquid waste container.[6]

    • Do not mix with incompatible waste streams. Because this compound is a brominated organic compound, it should be collected in a halogenated organic waste stream.[7]

  • Decontamination of Reusable Labware:

    • Rinse contaminated glassware and equipment (e.g., spatulas) with a suitable solvent, such as ethanol (B145695) or acetone, within a chemical fume hood.

    • Collect the solvent rinsate as hazardous liquid waste in the designated halogenated organic waste container.[8]

    • After the initial solvent rinse, labware can typically be washed using standard laboratory procedures.

  • Empty Original Containers: The original container of this compound, even when empty, must be treated as hazardous waste and disposed of in the solid waste container, or triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1][6]

Labeling and Storage of Hazardous Waste

Accurate labeling and proper storage are essential for safety and compliance.

AspectRequirement
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (CAS 765317-72-4)," and any known hazard information. The date of waste accumulation should also be included.[8][9]
Storage Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[2][4] This area must be inspected regularly for any signs of leakage. Keep waste containers closed at all times except when adding waste.[1] Segregate the halogenated organic waste from other incompatible waste types like acids and bases.[4]

Disposal Workflow and Logistics

The ultimate disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.

G cluster_0 Step 1: In-Lab Waste Handling cluster_1 Step 2: Institutional Disposal A Generation of this compound Waste (Solid, Liquid, Contaminated Items) B Segregate into Labeled Halogenated Waste Container A->B Immediate Segregation C Store in Designated Satellite Accumulation Area (SAA) B->C Secure Storage D Waste Container Full or Max Storage Time Reached C->D Transition to Disposal Phase E Contact Environmental Health & Safety (EHS) for Waste Pickup Request D->E F EHS Collects Waste E->F G Final Disposal via Licensed Hazardous Waste Facility F->G

Caption: Workflow for the safe disposal of this compound waste.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.

  • Cleanup (for trained personnel with proper PPE):

    • For a solid spill , carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.

    • For a liquid spill , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific chemical hygiene and waste disposal plans.

References

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